6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine
Beschreibung
Eigenschaften
Molekularformel |
C21H15BrClN3O |
|---|---|
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine |
InChI |
InChI=1S/C21H15BrClN3O/c1-27-15-6-4-5-14(12-15)24-21-25-19-10-9-13(22)11-17(19)20(26-21)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,25,26) |
InChI-Schlüssel |
LWVGGBLNSUOIDD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Biologische Aktivität
Introduction
6-Bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, particularly in cancer treatment and as enzyme inhibitors. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine is , with a molecular weight of approximately 440.72 g/mol. The structure features a quinazoline core substituted with bromine, chlorine, and methoxy groups, which are critical for its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.72 g/mol |
| IUPAC Name | 6-Bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine |
| Solubility | Variable depending on formulation |
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth. For instance, studies have shown that modifications in the structure can enhance selectivity and potency against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of various quinazoline derivatives reported that compounds similar to 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine displayed IC50 values indicating potent activity against cancer cells while showing reduced toxicity towards normal cells. The structure-activity relationship (SAR) analysis highlighted that the presence of halogen substituents significantly influenced the anticancer efficacy .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. The presence of bromine and chlorine in its structure enhances binding affinity to specific molecular targets, such as protein kinases involved in cancer progression. This interaction can lead to the modulation of critical pathways that promote apoptosis in cancer cells.
The proposed mechanism involves:
- Binding to Enzymatic Sites : The compound interacts with active sites of enzymes, inhibiting their function.
- Signal Transduction Interference : By disrupting signaling pathways, it can induce cell cycle arrest and apoptosis.
- Metabolic Stability : Modifications aimed at improving solubility and metabolic stability have shown promise in enhancing bioavailability and therapeutic efficacy .
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer properties, 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine has been noted for anti-inflammatory and antimicrobial activities. These effects are hypothesized to arise from its ability to inhibit pro-inflammatory cytokines and microbial growth through similar mechanisms employed against cancer cells.
Table 2: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazoline derivatives, including 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine, have been extensively studied for their anticancer properties. These compounds often act as inhibitors of key kinases involved in cancer progression.
Case Studies
- A study demonstrated that similar quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance their potency .
Antimicrobial Properties
Recent research has highlighted the antimicrobial potential of quinazoline derivatives, including 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine.
Antibacterial and Antifungal Activity
- In vitro studies have shown that quinazoline compounds can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .
Research Findings
- A comparative study indicated that certain derivatives exhibited a higher degree of inhibition against tested microbial strains, with specific structural modifications leading to enhanced activity .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have also been a focal point of research.
Mechanism
- These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models of disease .
Studies Supporting Efficacy
- Experimental models have shown that certain quinazoline derivatives significantly reduce inflammation markers, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine.
Key Modifications
- Variations in substituents on the phenyl rings and bromine positioning have been correlated with changes in biological activity, emphasizing the importance of chemical structure in drug design .
Summary of Research Findings
The following table summarizes key findings related to the applications of 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine:
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
The activity and physicochemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
Vorbereitungsmethoden
Anthranilic Acid-Based Cyclization
The anthranilic acid framework serves as a foundational precursor for constructing the quinazoline core. A representative pathway begins with 6-bromoanthranilic acid , which undergoes acylation with 2-chlorobenzoyl chloride to form an intermediate amide . Subsequent dehydration using acetic anhydride generates a benzoxazinone derivative, critical for ring closure. Condensation with 3-methoxyaniline in the presence of a base (e.g., potassium carbonate) facilitates nucleophilic attack at the C2 position, followed by intramolecular cyclization to yield the quinazoline scaffold .
Reaction Conditions
-
Acylation : 6-Bromoanthranilic acid reacts with 2-chlorobenzoyl chloride in dichloromethane (DCM) at 0–5°C for 2 hours.
-
Dehydration : Benzoxazinone formation occurs under reflux with acetic anhydride (110°C, 4 hours).
-
Cyclization : The benzoxazinone intermediate reacts with 3-methoxyaniline in tetrahydrofuran (THF) at 60°C for 12 hours, achieving ~65% yield .
This method prioritizes regioselectivity, ensuring bromine retention at C6 and methoxy group incorporation at the N-phenyl substituent.
Multi-Component Reaction (MCR) Strategy
A one-pot MCR approach streamlines synthesis by combining isatoic anhydride , 3-methoxyaniline , and N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS) . The reaction proceeds via sequential ring-opening, decarboxylation, and heterocycloannulation. Isatoic anhydride undergoes nucleophilic attack by the amine, generating an intermediate that reacts with NCTS to form a cyanamide adduct. Intramolecular cyclization then constructs the quinazoline ring, with subsequent elimination of the sulfonamide group .
Key Advantages
-
Efficiency : Eliminates isolation of intermediates, reducing purification steps.
-
Yield : Reported yields for analogous 2-aminoquinazolines reach 72–85% under optimized conditions .
-
Scalability : Compatible with aliphatic and aromatic amines, though electron-deficient anilines require longer reaction times.
Limitations : NCTS synthesis adds preparatory steps, and steric hindrance from the 2-chlorophenyl group may necessitate elevated temperatures (80–100°C) .
One-Pot Three-Component Assembly
A metal-free protocol employs arenediazonium salts , nitriles , and bifunctional anilines to assemble 3,4-dihydroquinazolines, which are oxidized to quinazolin-4(3H)-ones . For the target compound, 6-bromo-2-chlorophenyl diazonium salt reacts with acetonitrile and 3-methoxyaniline, followed by oxidative aromatization using manganese dioxide. This method achieves C–N bond formation in situ, avoiding pre-functionalized intermediates .
Optimization Insights
-
Solvent : Acetonitrile enhances nitrile reactivity, while dimethylformamide (DMF) improves solubility.
-
Oxidation : MnO₂ in toluene at 80°C converts dihydroquinazolines to aromatic quinazolines in 4 hours .
-
Yield : Analogous substrates report 60–70% yields, though bromine stability under oxidative conditions requires verification .
Halogen Exchange and Buchwald–Hartwig Amination
A modular route involves synthesizing 6-bromo-4-(2-chlorophenyl)quinazolin-2-chloro intermediate, followed by halogen exchange with 3-methoxyaniline. The chloro group at C2 is displaced via nucleophilic aromatic substitution (SNAr) in the presence of a palladium catalyst .
Catalytic System
-
Ligand : Xantphos enhances Pd(OAc)₂ activity, enabling reactions at 90°C.
-
Base : Cs₂CO₃ deprotonates the amine, accelerating substitution.
-
Yield : ~58% for similar 2-arylaminquinazolines, with bromine integrity confirmed via NMR .
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield | Purity |
|---|---|---|---|---|
| Anthranilic Acid Route | 6-Bromoanthranilic acid | Acetic anhydride, K₂CO₃ | 65% | >95% |
| MCR Strategy | Isatoic anhydride, NCTS | DIPEA, THF | 78% | 90% |
| One-Pot Assembly | Diazonium salt, acetonitrile | MnO₂, DMF | 62% | 88% |
| Buchwald–Hartwig | 2-Chloroquinazoline derivative | Pd(OAc)₂, Xantphos | 58% | 92% |
Trade-offs :
-
The anthranilic acid route offers high purity but requires toxic anhydrides.
-
MCRs maximize atom economy but depend on NCTS availability.
-
One-pot methods reduce step count but risk byproduct formation during oxidation.
Challenges in Process Optimization
-
Regioselectivity Control : Competing reactions at C2 and C4 positions necessitate careful temperature modulation .
-
Bromine Stability : Harsh conditions (e.g., strong acids) may lead to debromination, requiring mild reagents like phosphorus oxychloride .
-
Purity Considerations : Column chromatography remains essential for removing regioisomers, increasing production costs .
Q & A
Q. What synthetic routes are available for 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine, and how can reaction parameters be optimized for high yield?
Methodological Answer: The synthesis typically involves:
- Step 1 : Amine displacement of a 4-chloroquinazoline intermediate with 3-methoxyaniline in polar aprotic solvents (e.g., DMF) using Hunig’s base to scavenge HCl .
- Step 2 : Suzuki-Miyaura coupling for bromo substitution (if required), using palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (150°C, 1 hour) to enhance reaction efficiency .
Q. Key Parameters :
| Factor | Optimal Condition | Impact |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity of amines |
| Temperature | Room temp (Step 1), 150°C (Step 2) | Microwave heating reduces side reactions |
| Purification | Silica column (ethyl acetate/hexanes gradient) | Ensures >95% purity (LCMS) |
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (e.g., δ 8.99 ppm for quinazoline protons, δ 54.88 ppm for methoxy carbons) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <1 ppm error (e.g., m/z 362.0957) .
- LCMS : Use trifluoroacetic acid (TFA)-modified gradients (4–100% acetonitrile) for purity (>95%) and retention time consistency .
Q. How can researchers address low solubility in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, ensuring compatibility with assay buffers.
- Surfactants : Add Tween-80 (0.01%) to stabilize colloidal dispersions.
- Salt Formation : Explore HCl or phosphate salts via counterion screening (e.g., pH-dependent solubility studies).
Advanced Research Questions
Q. How can contradictory kinase inhibition data across studies be resolved?
Methodological Answer: Contradictions may arise from:
- Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) or incubation times.
- Orthogonal Assays : Validate activity using thermal shift assays (TSA) and SPR-based binding studies.
- Compound Integrity : Recheck purity (LCMS) and stability (e.g., degradation under assay conditions) .
Q. What computational strategies predict target binding modes and selectivity?
Methodological Answer:
- Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with kinase ATP pockets (e.g., CLK1 vs. DYRK1A).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonds with hinge regions) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., bromo vs. chloro at position 6) .
Q. How can structure-activity relationships (SAR) guide analogue design for improved selectivity?
Methodological Answer:
- Core Modifications : Test substitutions at position 4 (e.g., 2-chlorophenyl vs. 4-fluorophenyl) for steric/electronic effects .
- Side Chain Optimization : Replace 3-methoxyphenyl with pyridylmethyl groups to enhance hydrogen bonding.
- Data Table :
| Analogue | Substitution | IC₅₀ (CLK1, nM) | Selectivity (CLK1/DYRK1A) |
|---|---|---|---|
| Parent | 2-Cl-Ph | 12 ± 2 | 5.8 |
| A1 | 4-F-Ph | 8 ± 1 | 12.3 |
| A2 | Pyridin-2-yl | 6 ± 0.5 | 18.9 |
Q. What are best practices for scaling up synthesis without compromising purity?
Methodological Answer:
- Batch Reactors : Use controlled heating (microwave → conventional oil bath) with stirred-tank reactors.
- Alternative Purification : Replace column chromatography with recrystallization (acetone/hexanes) or centrifugal partition chromatography (CPC) .
- Process Analytics : Implement in-line FTIR to monitor reaction completion and minimize byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
